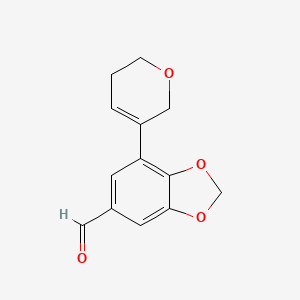

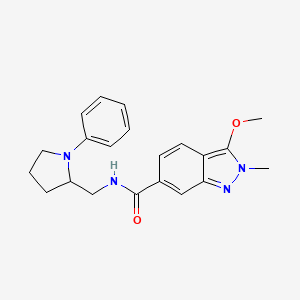

![molecular formula C8H7N3O3 B2640351 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2138005-55-5](/img/structure/B2640351.png)

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .

Synthesis Analysis

The synthesis of this compound involves a multistep process. 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or to pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives in cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen centers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid in pyridine in the presence of pyrrolidine at 45–50°С or with malonic acid monomethyl ether in the presence of pyrrolidine in AcOH under reflux . The reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°С leads to the formation of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include an IR spectrum with ν, cm –1: 3201 (N–H), 1739 (C=O carboxylic acid), 1652 (C=O pyridone) . The compound is a light-yellow powder with a melting point of 264–265°C .Applications De Recherche Scientifique

Synthesis Methods

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid and its derivatives have been synthesized through various methods, highlighting their importance in chemical research. Yakovenko et al. (2019) described a synthesis method for this compound and its nitriles using N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid, revealing pathways to obtain these compounds efficiently (Yakovenko et al., 2019). Furthermore, Verdecia et al. (1996) detailed the preparation of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from readily available precursors, demonstrating the adaptability of synthesis methods for these compounds (Verdecia et al., 1996).

Structural and Vibrational Analysis

Detailed investigations on the structure and vibrational spectra of related compounds have been conducted. For instance, Bahgat et al. (2009) analyzed the FT-IR and FT-Raman spectra of 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid and its carbonitrile derivative. This study provided insights into the molecular structure and dynamics of these compounds, indicating the significance of understanding their fundamental characteristics for further applications (Bahgat et al., 2009).

Potential Applications in Material Science

Optical and Junction Characteristics

Research into the optical and junction characteristics of pyrazolo[4,3-b]pyridine derivatives has suggested potential applications in material sciences. For instance, El-Menyawy et al. (2019) investigated the thermal stability, optical band gap, and rectification behavior of thin films made from certain derivatives. They also analyzed the current density–voltage characteristics of devices based on these materials, revealing their potential in photovoltaic applications and as photosensors (El-Menyawy et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolopyridines, have been found to interact with a wide range of targets, including p38 mitogen-activated protein kinases, bromodomain and extraterminal proteins, and nik kinase .

Mode of Action

It is known that similar compounds can inhibit certain enzymes, such as p38 mitogen-activated protein kinases, which play a crucial role in cellular responses to stress and inflammation .

Biochemical Pathways

Related compounds have been found to affect various pathways, including those involved in inflammation, viral diseases, and central nervous system disorders .

Result of Action

Related compounds have been found to have a wide range of pharmacological properties, including anti-inflammatory, antiviral, and central nervous system effects .

Analyse Biochimique

Biochemical Properties

The nature of these interactions can vary depending on the specific structure of the pyrazolopyridine derivative and the biomolecule it interacts with .

Cellular Effects

Related pyrazolopyridine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazolopyridine derivatives .

Propriétés

IUPAC Name |

1-methyl-5-oxo-4H-pyrazolo[4,3-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-11-6-2-4(8(13)14)7(12)10-5(6)3-9-11/h2-3H,1H3,(H,10,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDPFLIAIIVSSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)NC(=O)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138005-55-5 |

Source

|

| Record name | 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-fluoro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2640269.png)

![N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide](/img/no-structure.png)

![5-Nitro-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2640285.png)

![3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2640287.png)